REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1([C:17]([O:19]CC)=[O:18])[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.O.[OH-].[Li+].OS([O-])(=O)=O.[Na+]>C(O)C.O>[C:13]([O:12][C:10]([N:7]1[CH2:8][CH2:9][C:4]([CH2:3][O:2][CH3:1])([C:17]([OH:19])=[O:18])[CH2:5][CH2:6]1)=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:1.2.3,4.5,6.7|
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Name
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1-tert-butyl 4-ethyl 4-(methoxymethyl)piperidine-1,4-dicarboxylate
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Quantity
|
732 mg
|
Type
|
reactant
|
Smiles
|
COCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
ethanol water
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
75 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×50 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |